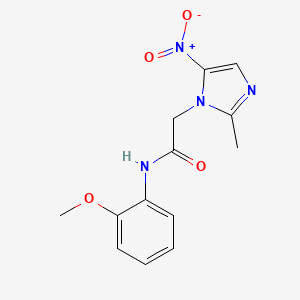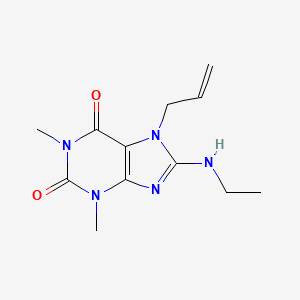
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 1999 and has since been extensively studied due to its potential applications in cancer research and drug development.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream signaling molecules, thereby disrupting cell signaling pathways that regulate cell proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, as well as inducing apoptosis in these cells. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide in lab experiments is its specificity for certain kinases, which allows for the selective inhibition of specific signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Orientations Futures
There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of study is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases that involve dysregulated cell signaling pathways. Additionally, further research is needed to elucidate the mechanisms underlying the toxicity of this compound and to develop strategies to minimize this toxicity in future studies.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 4-ethoxybenzenesulfonyl chloride with 2,3-dihydroindene-5-carboxylic acid to produce the intermediate compound, this compound. This intermediate is then further reacted with other reagents to produce the final product, this compound.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide has been widely used in scientific research due to its potential applications in cancer research and drug development. This compound has been shown to inhibit the activity of several kinases, including Src family kinases, which are known to play a role in cancer cell proliferation and metastasis. This compound has also been shown to inhibit the activity of other kinases, such as FAK and Abl, which are involved in cell signaling pathways that regulate cell proliferation and migration.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-3-5-14(13)12-15/h6-12,18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLYACJCPXCPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)



![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
